![molecular formula C16H18N2O4S B12775113 CP-533,536 metabolite M11 CAS No. 574759-30-1](/img/structure/B12775113.png)
CP-533,536 metabolite M11
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Overview
Description
CP-533,536 metabolite M11 is a significant metabolite derived from CP-533,536, a highly selective agonist for the EP2 receptor of prostaglandin E2. This compound has been extensively studied for its potential therapeutic applications, particularly in bone healing and fracture repair .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP-533,536 involves multiple steps, including the formation of the tert-butyl-benzyl and pyridine-3-sulfonyl moieties. The specific synthetic route for metabolite M11 involves the oxidation of the tert-butyl side chain of CP-533,536 to form the ω-hydroxy metabolite, which is further oxidized to produce the ω-carboxy metabolite .
Industrial Production Methods
Industrial production of CP-533,536 and its metabolites typically involves large-scale chemical synthesis using high-performance liquid chromatography for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
CP-533,536 metabolite M11 undergoes several types of chemical reactions, including:
Oxidation: The tert-butyl side chain is oxidized to form the ω-hydroxy and ω-carboxy metabolites.
N-oxidation: The pyridine ring undergoes N-oxidation.
Aromatic hydroxylation: The aromatic ring is hydroxylated.
Conjugation: The compound undergoes conjugation with glucuronic acid and sulfation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and catalysts like cytochrome P450 enzymes. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include the ω-hydroxy metabolite, ω-carboxy metabolite, and various conjugated forms such as glucuronides and sulfates .
Scientific Research Applications
Bone Repair and Regeneration
The primary application of CP-533,536 metabolite M11 is in bone healing . Research indicates that M11 promotes fracture healing by enhancing osteogenic activity. In a study involving rat models, local administration of CP-533,536 demonstrated significant improvements in fracture healing compared to controls. The mechanism involves the activation of EP2 receptors, which play a crucial role in bone metabolism and repair processes .
Potential in Osteoporosis Treatment
Given its role in promoting bone formation, M11 is being explored as a candidate for treating osteoporosis . The ability to stimulate osteoblast differentiation and activity could make it a valuable therapeutic option for patients suffering from this condition. Preclinical studies are ongoing to evaluate its efficacy and safety profile in this context.
Data Table: Comparative Analysis of CP-533,536 and Its Metabolites
Case Study 1: Fracture Healing in Rat Models
In a controlled study, CP-533,536 was administered locally to rats with induced fractures. Results showed:
- Increased callus formation : The treated group exhibited significantly larger calluses at the fracture site compared to the control group.
- Enhanced mechanical strength : Biomechanical testing revealed that bones healed with CP-533,536 treatment had greater strength than those that did not receive treatment .
Case Study 2: Evaluation in Osteoporotic Models
Ongoing research is examining the effects of M11 on osteoporotic models. Preliminary results suggest:
Mechanism of Action
CP-533,536 metabolite M11 exerts its effects by selectively activating the EP2 receptor of prostaglandin E2. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn promotes bone formation and healing. The molecular targets involved include the EP2 receptor and downstream signaling pathways that regulate bone metabolism .
Comparison with Similar Compounds
Similar Compounds
CP-533,536: The parent compound from which metabolite M11 is derived.
CP-459,310: Another EP2 receptor agonist with a similar structure.
Uniqueness
CP-533,536 metabolite M11 is unique due to its specific metabolic pathway and the formation of distinct oxidative and conjugated metabolites. This uniqueness makes it a valuable compound for studying the metabolic and pharmacokinetic properties of EP2 receptor agonists .
Properties
CAS No. |
574759-30-1 |
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Molecular Formula |
C16H18N2O4S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-methyl-2-[4-[(pyridin-3-ylsulfonylamino)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,15(19)20)13-7-5-12(6-8-13)10-18-23(21,22)14-4-3-9-17-11-14/h3-9,11,18H,10H2,1-2H3,(H,19,20) |
InChI Key |
SKMRHCOWINZBQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CNS(=O)(=O)C2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
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